molecular formula C12H15N3 B13892895 4-(4-tert-butylphenyl)-2H-triazole

4-(4-tert-butylphenyl)-2H-triazole

Cat. No.: B13892895
M. Wt: 201.27 g/mol
InChI Key: HCPGRSAFALNYRD-UHFFFAOYSA-N
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Description

4-(4-tert-Butylphenyl)-2H-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the tert-butylphenyl group in this compound imparts unique chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylphenyl)-2H-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-tert-butylphenylhydrazine with an alkyne under copper-catalyzed conditions. The reaction proceeds through a cycloaddition mechanism, forming the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butylphenyl)-2H-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring into other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(4-tert-Butylphenyl)-2H-triazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenyl)-2H-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenylacetylene
  • 4-tert-Butylphenyl glycidyl ether
  • 4-tert-Butylbenzoyl chloride

Uniqueness

4-(4-tert-Butylphenyl)-2H-triazole is unique due to the presence of both the triazole ring and the tert-butylphenyl group. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-2H-triazole

InChI

InChI=1S/C12H15N3/c1-12(2,3)10-6-4-9(5-7-10)11-8-13-15-14-11/h4-8H,1-3H3,(H,13,14,15)

InChI Key

HCPGRSAFALNYRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNN=C2

Origin of Product

United States

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